molecular formula C12H10N4O2 B11516594 4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione

4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione

Cat. No.: B11516594
M. Wt: 242.23 g/mol
InChI Key: HKGXDXJMXZTGQE-UHFFFAOYSA-N
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Description

4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes two nitrogen atoms within a six-membered ring fused to a phthalazine moiety. Diazines are known for their wide range of pharmacological applications, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

The synthesis of 4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with phthalic anhydride under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a non-competitive antagonist at certain receptor sites, inhibiting the receptor’s activity and leading to therapeutic effects . The compound’s ability to bind to these targets is influenced by its unique structural features, which allow it to fit into specific binding sites.

Comparison with Similar Compounds

4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione can be compared with other diazine derivatives, such as pyridazine, pyrimidine, and pyrazine. While these compounds share a common diazine core, this compound is unique due to its fused phthalazine structure, which imparts distinct chemical and biological properties . Similar compounds include:

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

1,6-dimethyl-3,8-dihydropyridazino[4,5-g]phthalazine-4,9-dione

InChI

InChI=1S/C12H10N4O2/c1-5-7-3-10-8(6(2)14-16-12(10)18)4-9(7)11(17)15-13-5/h3-4H,1-2H3,(H,15,17)(H,16,18)

InChI Key

HKGXDXJMXZTGQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=CC3=C(C=C12)C(=O)NN=C3C

Origin of Product

United States

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